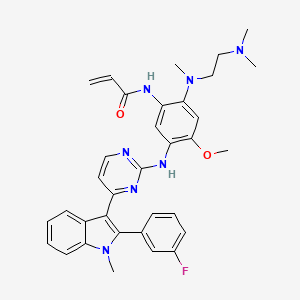
Egfr-IN-107
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-107 is an orally active inhibitor of the epidermal growth factor receptor (EGFR). It has shown significant anti-proliferative activity, particularly against certain cancer cell lines. This compound is notable for its ability to inhibit both wild-type EGFR and mutant forms such as EGFR L858R/T790M, making it a valuable tool in cancer research .
Méthodes De Préparation
The preparation of Egfr-IN-107 involves several synthetic routes. One common method includes the use of palladium-catalyzed regioselective synthesis. This method allows for the late-stage modification of complex drug molecules, ensuring high specificity and yield . Industrial production methods often involve large-scale synthesis using similar catalytic processes to ensure consistency and purity .
Analyse Des Réactions Chimiques
Egfr-IN-107 undergoes various chemical reactions, including:
Oxidation: This reaction is typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic substitution, using reagents such as halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Egfr-IN-107 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition mechanisms of EGFR and to develop new synthetic routes for similar compounds.
Biology: Researchers use this compound to investigate cellular processes involving EGFR, such as cell proliferation, differentiation, and apoptosis.
Medicine: This compound is crucial in cancer research, particularly for developing targeted therapies for cancers with EGFR mutations.
Industry: This compound is used in the pharmaceutical industry for the development of new cancer treatments and for quality control in drug manufacturing
Mécanisme D'action
Egfr-IN-107 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival. The compound is particularly effective against mutant forms of EGFR, which are often associated with cancer .
Comparaison Avec Des Composés Similaires
Egfr-IN-107 is unique in its high specificity and potency against both wild-type and mutant EGFR. Similar compounds include:
Erlotinib: Another EGFR inhibitor, but with different binding affinities and resistance profiles.
Gefitinib: Similar to erlotinib, but with a different spectrum of activity and side effects.
Osimertinib: Known for its effectiveness against T790M mutant EGFR, but with different pharmacokinetic properties
This compound stands out due to its balanced efficacy and safety profile, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C34H36FN7O2 |
|---|---|
Poids moléculaire |
593.7 g/mol |
Nom IUPAC |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-[2-(3-fluorophenyl)-1-methylindol-3-yl]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C34H36FN7O2/c1-7-31(43)37-26-20-27(30(44-6)21-29(26)41(4)18-17-40(2)3)39-34-36-16-15-25(38-34)32-24-13-8-9-14-28(24)42(5)33(32)22-11-10-12-23(35)19-22/h7-16,19-21H,1,17-18H2,2-6H3,(H,37,43)(H,36,38,39) |
Clé InChI |
BJXXCHPXRUHHER-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1C3=CC(=CC=C3)F)C4=NC(=NC=C4)NC5=C(C=C(C(=C5)NC(=O)C=C)N(C)CCN(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


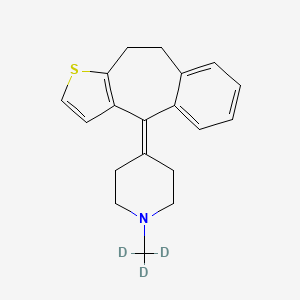
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)
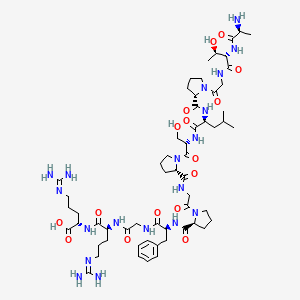

![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
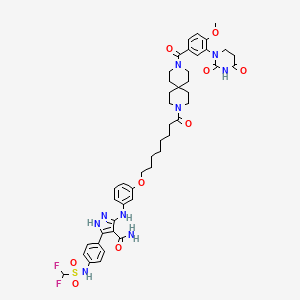
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
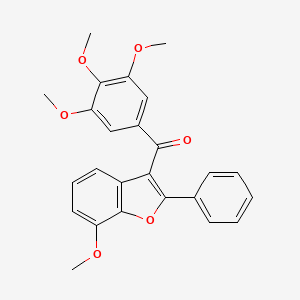
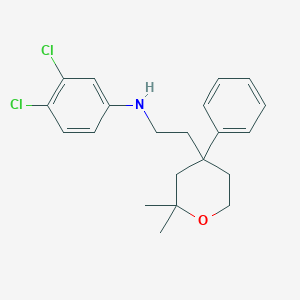
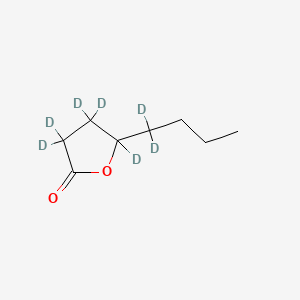
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
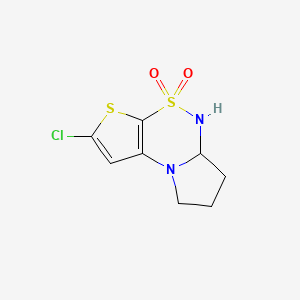
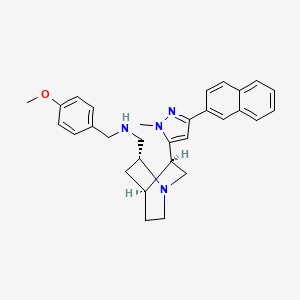
![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
